molecular formula C25H34N4O4S B12368601 (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B12368601
M. Wt: 486.6 g/mol
InChI Key: JAHUHEDUDMTTTF-COWZOJLOSA-N
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Description

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the acetamido and hydroxy groups. The final steps involve the attachment of the thiazolylphenyl group and the acetamido-dimethylbutanoyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The thiazolylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the acetamido group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a useful tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its interactions with molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its complex structure and reactivity make it a valuable component in the manufacture of high-value products.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various effects. For example, binding to an enzyme’s active site can inhibit its activity, while interaction with a receptor can trigger a signaling cascade.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide shares similarities with other pyrrolidine-based compounds, such as:
    • This compound analogs with different substituents on the thiazolylphenyl group.
    • Other acetamido-dimethylbutanoyl derivatives with variations in the pyrrolidine ring.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure confers distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H34N4O4S

Molecular Weight

486.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H34N4O4S/c1-14(17-7-9-18(10-8-17)21-15(2)26-13-34-21)27-23(32)20-11-19(31)12-29(20)24(33)22(25(4,5)6)28-16(3)30/h7-10,13-14,19-20,22,31H,11-12H2,1-6H3,(H,27,32)(H,28,30)/t14-,19+,20-,22+/m0/s1

InChI Key

JAHUHEDUDMTTTF-COWZOJLOSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O

Origin of Product

United States

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